molecular formula C18H19N5O2 B2676150 N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2-phenoxypropanamide CAS No. 2034230-11-8

N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2-phenoxypropanamide

Cat. No.: B2676150
CAS No.: 2034230-11-8
M. Wt: 337.383
InChI Key: MIIMDPYWGFSEGC-UHFFFAOYSA-N
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Description

N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2-phenoxypropanamide is a potent and selective allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1) paracaspase. MALT1 is a key signaling protein that functions downstream of the CARD11-BCL10-MALT1 (CBM) complex, which is activated upon antigen receptor stimulation in lymphocytes. The proteolytic activity of MALT1 is crucial for the activation of the NF-κB pathway, leading to lymphocyte activation, proliferation, and survival. This compound exerts its inhibitory effect by binding to the MALT1 paracaspase domain, effectively blocking its ability to cleave substrates such as A20, CYLD, and RelB. By inhibiting MALT1 proteolytic activity, this compound suppresses NF-κB signaling and the expression of downstream target genes, which are often dysregulated in certain B-cell lymphomas, such as the activated B-cell-like (ABC) subtype of diffuse large B-cell lymphoma (DLBCL) that is dependent on chronic B-cell receptor signaling. Consequently, this molecule serves as a valuable chemical probe for investigating CBM complex signaling in immunology and oncology research. Its primary research applications include the study of mechanisms of lymphomagenesis, the exploration of potential therapeutic strategies for hematological malignancies, and the dissection of T-cell and B-cell receptor signaling pathways in both physiological and pathological contexts. Research has demonstrated that MALT1 inhibition can induce apoptosis and exert antiproliferative effects in MALT1-dependent cancer cell lines and primary patient samples, highlighting its significant research value in preclinical studies.

Properties

IUPAC Name

N-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]-2-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2/c1-13(25-15-6-4-3-5-7-15)18(24)21-11-16-17(20-9-8-19-16)14-10-22-23(2)12-14/h3-10,12-13H,11H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIIMDPYWGFSEGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=NC=CN=C1C2=CN(N=C2)C)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2-phenoxypropanamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The initial step often involves the synthesis of the 1-methyl-1H-pyrazole-4-yl intermediate. This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Synthesis of the Pyrazine Ring: The pyrazine ring can be synthesized by condensing appropriate diamines with diketones or through cyclization reactions involving nitriles and amines.

    Coupling of Pyrazole and Pyrazine Rings: The pyrazole and pyrazine intermediates are then coupled using a suitable linker, often through a nucleophilic substitution reaction.

    Formation of the Phenoxypropanamide Moiety:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and pyrazine rings, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

Biologically, N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2-phenoxypropanamide has been studied for its potential as an enzyme inhibitor. It can interact with specific biological targets, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases by modulating biological pathways, making it a promising lead compound for drug discovery.

Industry

Industrially, this compound can be used in the development of new materials, agrochemicals, and pharmaceuticals. Its versatile reactivity and potential biological activities make it valuable in various industrial applications.

Mechanism of Action

The mechanism of action of N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2-phenoxypropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, inhibiting their activity or modulating their function. This interaction can lead to changes in cellular pathways and biological processes, contributing to its observed effects.

Comparison with Similar Compounds

Structural Features

The compound’s pyrazine-pyrazole hybrid core distinguishes it from other heterocyclic amides. Key comparisons include:

Compound Class Core Structure Substituents Key Functional Groups Reference
Target Compound Pyrazine + 1-methylpyrazole Phenoxy-propanamide Amide, aromatic ether N/A
Propanamide derivatives () 1,3,4-Oxadiazole + thiazole Sulfanyl, substituted phenyl Amide, thioether
Pyrazolo-pyrimidine () Pyrazolo[3,4-d]pyrimidine + chromenone Fluoroaryl, benzamide/sulfonamide Amide, fluorinated aryl
Pyrazolone-isoindoline () Pyrazolone + isoindoline dione Benzyl, phenyl Amide, cyclic imide

Key Observations :

  • Unlike the fluorinated aryl groups in , the phenoxy group in the target may reduce metabolic stability but improve solubility due to reduced lipophilicity.
  • The absence of rigid planar systems (e.g., isoindoline dione in ) may enhance the target’s conformational flexibility and solubility .
Physicochemical Properties

While specific data for the target is unavailable, analogs suggest trends:

  • Molecular Weight (MW) : ’s compound (MW 589.1) exceeds typical drug-like thresholds (~500 Da), whereas the target’s simpler structure likely has a lower MW, favoring bioavailability .
  • Melting Point (MP): ’s MP (175–178°C) reflects high crystallinity due to fluorinated and chromenone groups. The target’s phenoxy group may lower its MP, enhancing formulation flexibility.
  • Solubility: The phenoxy group’s ether linkage may improve aqueous solubility compared to ’s hydrophobic isoindoline dione .

Biological Activity

N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2-phenoxypropanamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its interactions with various biological targets, mechanisms of action, and therapeutic potential.

Structural Characteristics

The compound's structure is characterized by:

  • A pyrazole moiety , which is known for its ability to interact with various receptors and enzymes.
  • A phenoxypropanamide backbone , contributing to its pharmacological properties.

The molecular formula is C15H17N5OC_{15}H_{17}N_5O with a molecular weight of approximately 281.33 g/mol.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Antioxidant Properties : Preliminary studies suggest that the compound may possess antioxidant capabilities, which could be beneficial in mitigating oxidative stress-related diseases.
  • Enzyme Modulation : The structural components allow it to modulate enzyme activities, particularly those involved in metabolic pathways.
  • Receptor Interactions : The compound has shown potential in interacting with various receptors, which may lead to therapeutic applications in treating conditions such as cancer and metabolic disorders.

The mechanisms through which this compound exerts its effects are still under investigation. Key areas include:

  • Inhibition of Specific Enzymes : Studies have indicated that the compound can inhibit enzymes linked to disease progression, particularly in cancer models.
  • Receptor Binding Affinity : The presence of the pyrazole group enhances the binding affinity to certain receptors, potentially leading to improved efficacy in therapeutic applications.

Case Studies and Research Findings

Several studies have focused on the biological activity of similar compounds, providing insights into the potential effects of this compound:

StudyFocusFindings
Antioxidant ActivityDemonstrated significant free radical scavenging activity.
Enzyme InhibitionShowed inhibition of specific enzymes linked to metabolic disorders.
Receptor InteractionIdentified binding affinity to calcium-sensing receptors, indicating potential in metabolic regulation.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions that enhance its yield and purity. Various derivatives have been synthesized to explore their biological properties further.

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2-phenoxypropanamide, and how can purity be ensured during synthesis?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with commercially available hydrazones and benzamides. Critical steps include:

  • Functional group incorporation : Use coupling reagents (e.g., EDC/HOBt) to attach the pyrazine and phenoxypropanamide moieties .
  • Solvent optimization : Polar aprotic solvents like dimethylformamide (DMF) enhance reaction efficiency .
  • Purification : Employ normal-phase chromatography (e.g., silica gel) with gradient elution (e.g., dichloromethane to ethyl acetate) to isolate the compound. Confirm purity via HPLC (>95%) .

Q. Which spectroscopic and analytical methods are essential for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Resolve aromatic protons (δ 7.0–9.0 ppm) and methyl groups (δ 1.2–3.0 ppm) to confirm substitution patterns .
  • Mass spectrometry (HRMS) : Validate the molecular ion peak (e.g., m/z 376.48 for C₁₈H₂₄N₄O₃S) .
  • HPLC : Monitor purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
  • Elemental analysis : Verify C/H/N percentages (e.g., C: 76.80%, H: 6.14%, N: 17.06% for analogous compounds) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in multi-step syntheses?

  • Methodological Answer :

  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 24 hrs to 2 hrs) while maintaining yields >80% .
  • Catalyst screening : Test bases like K₂CO₃ or piperidine for condensation reactions .
  • Temperature control : Reflux conditions (e.g., 80°C in ethanol) for cyclization steps to minimize side products .

Q. What strategies can resolve contradictory biological activity data in preclinical studies?

  • Methodological Answer :

  • Dose-response profiling : Use in vitro assays (e.g., IC₅₀ determination) across multiple cell lines to identify context-dependent effects .
  • Metabolic stability tests : Assess liver microsome degradation to rule out pharmacokinetic variability .
  • Structural analogs : Compare activity of derivatives (e.g., fluorophenyl vs. methoxyphenyl substitutions) to isolate critical functional groups .

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

  • Methodological Answer :

  • Analog synthesis : Replace the phenoxy group with bioisosteres (e.g., thiophene or furan) and test inhibitory effects .
  • Pharmacophore mapping : Use X-ray crystallography or docking simulations to identify binding motifs (e.g., pyrazole-pyrazine interactions) .
  • Data table example :
DerivativeSubstituentIC₅₀ (nM)LogP
Parent Phenoxy1202.8
A1 Thiophene853.1
A2 Fluorophenyl4502.5

Q. What experimental approaches are used to study target engagement in cellular models?

  • Methodological Answer :

  • Pull-down assays : Immobilize the compound on sepharose beads to capture binding proteins from lysates .
  • Cellular thermal shift assay (CETSA) : Monitor target protein stability after compound treatment to confirm binding .
  • Fluorescence polarization : Measure competitive displacement of fluorescent probes in enzyme-binding pockets .

Q. How can researchers troubleshoot low yields in the final coupling step?

  • Methodological Answer :

  • Reagent stoichiometry : Ensure a 1.2:1 molar ratio of acyl chloride to amine intermediate to drive the reaction .
  • Moisture control : Use anhydrous solvents and inert gas (N₂/Ar) to prevent hydrolysis of activated intermediates .
  • Byproduct analysis : Identify unreacted starting materials via TLC or LC-MS and adjust reaction time/temperature .

Q. What methodologies analyze degradation products under varying pH and temperature conditions?

  • Methodological Answer :

  • Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions, then analyze via LC-MS .
  • Accelerated stability testing : Store samples at 40°C/75% RH for 4 weeks and monitor degradation peaks .
  • Isolation techniques : Use preparative HPLC to collect degradation products for structural elucidation via NMR .

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